molecular formula C21H20BrN5O B11139967 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide

Cat. No.: B11139967
M. Wt: 438.3 g/mol
InChI Key: AQZLAVVPLPTEFY-UHFFFAOYSA-N
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Description

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide is a complex organic compound with a unique structure that includes a brominated pyrimidoindazole core and a pyridyl ethyl acetamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the pyrimidoindazole core.

    Acetylation: Formation of the acetamide side chain.

    Coupling: Attachment of the pyridyl ethyl group to the acetamide.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential to interact with specific biological targets, such as enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrimidoindazole core may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide stands out due to its unique combination of a brominated pyrimidoindazole core and a pyridyl ethyl acetamide side chain. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H20BrN5O

Molecular Weight

438.3 g/mol

IUPAC Name

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C21H20BrN5O/c1-13-18(12-20(28)24-10-8-16-5-3-4-9-23-16)14(2)27-21(25-13)17-7-6-15(22)11-19(17)26-27/h3-7,9,11H,8,10,12H2,1-2H3,(H,24,28)

InChI Key

AQZLAVVPLPTEFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCCC4=CC=CC=N4

Origin of Product

United States

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